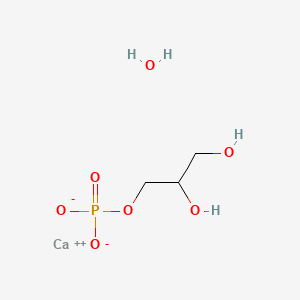

Calcium glycerophosphate hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Calcium Glycerophosphate Hydrate, also known as Calcium glycerylphosphate, is a mineral supplement . It is primarily used for neutralizing acidic foods and protecting teeth . It is also used to treat low levels of phosphate or calcium . The product is a mixture of calcium (RS)-2,3-dihydroxypropyl phosphate and calcium 2-hydroxy-1-(hydroxymethyl)ethyl phosphate, which may be hydrated .

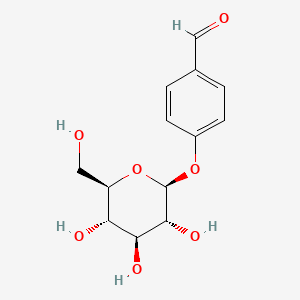

Molecular Structure Analysis

The molecular formula of Calcium Glycerophosphate Hydrate is HOCH2CH (OH)CH2OPO3Ca . Its molecular weight is 210.14 (anhydrous basis) . The crystal structure of Calcium Glycerophosphate was investigated by X-ray diffraction methods .

Physical And Chemical Properties Analysis

Calcium Glycerophosphate Hydrate is a solid . It is a mixture, in variable proportions, of calcium (RS)-2,3-dihydroxypropyl phosphate and calcium 2-hydroxy-1-(hydroxymethyl)ethyl phosphate, which may be hydrated . Calcium Glycerophosphate contains not less than 18.6% and not more than 19.4% of calcium (Ca), calculated on the dried basis .

Aplicaciones Científicas De Investigación

Injectable Chitosan Scaffolds

Calcium glycerophosphate hydrate is used in the preparation of thermosensitive chitosan hydrogels . The presence of calcium ions instead of sodium ions is particularly important in the case of scaffolds in bone tissue engineering . The rheological and physicochemical properties of low concentrated chitosan solutions with the addition of calcium β-glycerophosphate were investigated using rotational rheometry techniques, Zeta potential (by electrophoresis), XPS, and SEM analysis together with an EDS detector .

Bioprocessing

Calcium glycerophosphate hydrate is used in bioprocessing applications . Bioprocessing is a technology used for transferring the current laboratory-based science of genetic engineering into the practical production of biotherapeutic drugs.

Cell Culture and Transfection

Calcium glycerophosphate hydrate is used in cell culture and transfection . Transfection is the process of deliberately introducing naked or purified nucleic acids into eukaryotic cells.

Food and Beverage Industry

Calcium glycerophosphate hydrate is used in the food and beverage industry . It can be used as a food additive for its properties as a nutrient, dietary supplement, pH regulator, and buffer.

Lab Solutions

Calcium glycerophosphate hydrate is used in lab solutions . It can be used in various laboratory procedures such as titrations and pH adjustments.

Pharma and Biopharma

Calcium glycerophosphate hydrate is used in the pharmaceutical and biopharmaceutical industry . It can be used in the formulation of various pharmaceutical products.

Real-Time PCR

Calcium glycerophosphate hydrate is used in real-time PCR . Real-time PCR is a laboratory technique of molecular biology based on the polymerase chain reaction (PCR).

Semiconductor Analysis

Calcium glycerophosphate hydrate is used in semiconductor analysis . It can be used in the process of analyzing the physical structure and chemical nature of semiconductors.

Mecanismo De Acción

Target of Action

Calcium Glycerophosphate is primarily targeted at the teeth and bones in the body . It is used as a nutrient supplement, providing a source of calcium and phosphorus . In dental products, it is used to prevent dental caries by promoting plaque-pH buffering, elevation of plaque calcium and phosphate levels, and direct interaction with dental mineral .

Mode of Action

Calcium Glycerophosphate acts through a variety of mechanisms to produce an anti-caries effect . These include increasing acid-resistance of the enamel, increasing enamel mineralization, modifying plaque, acting as a pH-buffer in plaque, and elevating Calcium and phosphate levels .

Biochemical Pathways

It is suggested that it may be involved in the regulation of phosphate metabolism, which is crucial for many biochemical reactions and metabolic processes, including cell membrane synthesis, signal transduction, photosynthesis, nucleic acid metabolism, and energy metabolism .

Pharmacokinetics

It is known that the solubility of calcium salts, including calcium glycerophosphate, is ph-dependent . This suggests that the bioavailability of Calcium Glycerophosphate may be influenced by the pH of the gastrointestinal tract.

Result of Action

The primary result of Calcium Glycerophosphate action is the prevention of dental caries and the supplementation of calcium and phosphorus in the body . By increasing the resistance of enamel to acid, promoting enamel mineralization, and modifying plaque, it helps to maintain oral health .

Action Environment

The action of Calcium Glycerophosphate can be influenced by environmental factors such as pH and CO2 levels . For instance, the solubility of Calcium Glycerophosphate, and therefore its bioavailability and efficacy, can be affected by changes in gastrointestinal pH .

Safety and Hazards

Propiedades

IUPAC Name |

calcium;2,3-dihydroxypropyl phosphate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O6P.Ca.H2O/c4-1-3(5)2-9-10(6,7)8;;/h3-5H,1-2H2,(H2,6,7,8);;1H2/q;+2;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSFDSREGJGPRB-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COP(=O)([O-])[O-])O)O.O.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9CaO7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047151 |

Source

|

| Record name | Calcium glycerophosphate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

398143-83-4, 28917-82-0 |

Source

|

| Record name | Calcium glycerophosphate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxypropyl (dihydrogen phosphate), calcium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.